- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindolesTetrahedron Letters, 2017, 58(13), 1324-1325,
Cas no 91482-63-2 (1-methyl-4-nitro-indole)

1-methyl-4-nitro-indole structure
Nome do Produto:1-methyl-4-nitro-indole
1-methyl-4-nitro-indole Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-methyl-4-nitro-1H-Indole
- 1H-Indole,1-methyl-4-nitro-
- 1-methyl-4-nitroindole
- 1H-Indole,1-methyl-4-nitro
- 1-methyl-4-nitroindolone
- 4-nitro-N-methylindole
- 1-Methyl-4-nitro-1H-indole (ACI)
- 1-methyl-4-nitro-indole
- CS-0061754
- AKOS006284503
- AB43866
- 1-methyl-4-nitro-1H-indol
- DTXSID20524314
- SY242535
- MFCD08236728
- MGIRVUJGWSRAOV-UHFFFAOYSA-N
- AC-18590
- SCHEMBL2475315
- 91482-63-2
- AS-38397
-
- MDL: MFCD08236728
- Inchi: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
- Chave InChI: MGIRVUJGWSRAOV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O
Propriedades Computadas
- Massa Exacta: 176.05900
- Massa monoisotópica: 176.058577502g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 214
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 50.8Ų
- XLogP3: 1.3
Propriedades Experimentais
- Densidade: 1.298
- Ponto de ebulição: 339.247°C at 760 mmHg
- Ponto de Flash: 158.971°C
- Índice de Refracção: 1.631
- PSA: 50.75000
- LogP: 2.60970
1-methyl-4-nitro-indole Informações de segurança
1-methyl-4-nitro-indole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-methyl-4-nitro-indole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 97% | 1g |
¥679.00 | 2024-04-25 | |
Chemenu | CM238124-250mg |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 95%+ | 250mg |
$99 | 2024-07-20 | |
TRC | M223535-500mg |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 200mg |
603.0CNY | 2021-07-17 | |
abcr | AB447383-5 g |
1-Methyl-4-nitro-1H-indole |
91482-63-2 | 5g |
€1,253.40 | 2022-08-31 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |
1-methyl-4-nitro-indole |
91482-63-2 | 95% | 1g |
¥ 759.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 250mg |
1052CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 1g |
2437.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |
1-methyl-4-nitro-indole |
91482-63-2 | 98% | 50mg |
266.0CNY | 2021-07-17 | |
abcr | AB447383-250mg |
1-Methyl-4-nitro-1H-indole; . |
91482-63-2 | 250mg |
€95.30 | 2025-03-19 |
1-methyl-4-nitro-indole Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled
1.2 4 h, rt
1.2 4 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h
Referência
- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-SrcJournal of Medicinal Chemistry, 2004, 47(4), 871-887,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide
Referência
- Alkylation with oxalic esters. Scope and mechanismTetrahedron, 1990, 46(17), 6113-24,
Synthetic Routes 4
Condições de reacção
Referência
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 5
Condições de reacção
Referência
- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonistJournal of Medicinal Chemistry, 1993, 36(8), 1104-7,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Referência
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
- A Practical Method for N-Methylation of Indoles Using Dimethyl CarbonateOrganic Process Research & Development, 2001, 5(6), 604-608,
Synthetic Routes 8
Condições de reacção
Referência
- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,
Synthetic Routes 9
Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
Referência
- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-onesJournal of Medicinal Chemistry, 2005, 48(9), 3417-3427,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt
1.2 4 h, rt
1.3 Reagents: Water
1.2 4 h, rt
1.3 Reagents: Water
Referência
- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild ConditionsAsian Journal of Organic Chemistry, 2019, 8(8), 1325-1331,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ; rt
1.2 14 h, rt
1.3 Reagents: Water ; rt
Referência
- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-PhenylenediaminesJournal of the American Chemical Society, 2021, 143(25), 9355-9360,
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Potassium ethoxide
Referência
- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxidesTetrahedron Letters, 1984, 25(18), 1957-60,
1-methyl-4-nitro-indole Raw materials
- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
- 4-nitro-1H-indole
- 2-methyl-3-nitro-aniline
- Methyl trifluoroacetate
1-methyl-4-nitro-indole Preparation Products
1-methyl-4-nitro-indole Literatura Relacionada
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:91482-63-2)1-methyl-4-nitro-indole

Pureza:99%
Quantidade:5g
Preço ($):373.0